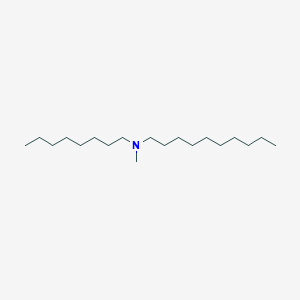

1-Decanamine, N-methyl-N-octyl-

Description

Contextualization within Long-Chain Aliphatic Amines

N-methyl-N-octyldecanamine is a member of the broader class of long-chain aliphatic amines (LCAAs). These compounds are characterized by a nitrogen atom bonded to at least one long alkyl chain. cymitquimica.combyjus.com Aliphatic amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. britannica.com They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl substituents on the nitrogen atom. britannica.comchemicalbook.com N-methyl-N-octyldecanamine is a tertiary amine, as all three hydrogen atoms of ammonia are replaced by organic groups: a methyl group, an octyl group, and a decyl group.

The long, hydrophobic alkyl chains (octyl and decyl) combined with the polar amine head group give N-methyl-N-octyldecanamine amphiphilic properties, influencing its solubility and surface activity. cymitquimica.com LCAAs, in general, are recognized for their role as cationic surfactants. nih.gov The physical and chemical properties of these amines, such as their boiling point, viscosity, and solubility, are heavily influenced by the length of their alkyl chains. cymitquimica.com Higher amines, with more carbon atoms, are typically liquids or solids and are less soluble in water than their shorter-chain counterparts. nih.gov

The industrial applications of LCAAs are extensive and varied. They are utilized as intermediates in the chemical industry, for the production of other substances, in the manufacturing of polyurethane foam, as flotation agents in mining, and in the formulation of asphalt (B605645) emulsions and anti-caking agents. byjus.comchemeo.com Furthermore, they are found in cleaning products, personal care products, and are used as corrosion inhibitors and emulsifiers. cymitquimica.combritannica.com

Significance in Contemporary Chemical Science

The significance of N-methyl-N-octyldecanamine in modern chemical science stems primarily from its properties as a tertiary amine and a surfactant. According to the U.S. Environmental Protection Agency (EPA), compounds like N-methyldioctylamine, a structurally similar tertiary amine, are used as surface-active agents. nih.gov This suggests that N-methyl-N-octyldecanamine likely finds application in roles requiring the reduction of surface tension, such as in emulsification, dispersion, and lubrication. biologyinsights.com

Tertiary amines are crucial in organic synthesis. They are used as catalysts and as reagents in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. byjus.comquora.com For instance, tertiary aliphatic amines are foundational structures in an estimated 60% of drug candidates. google.com The synthesis of complex molecules often relies on the nucleophilic nature of the nitrogen atom in tertiary amines.

Recent research has also highlighted the potential of tertiary aliphatic amines in materials science. Studies have shown that tertiary amines within the branching units of hyperbranched polymers can exhibit relatively strong fluorescence, opening up possibilities for their use as fluorescent probes in applications like cell imaging. britannica.com While this research does not focus specifically on N-methyl-N-octyldecanamine, it points to a promising area of investigation for this class of compounds. The development of new catalytic systems, such as those for allylic C–H amination, continues to expand the toolkit for synthesizing complex tertiary amines, underscoring their ongoing importance in medicinal chemistry and materials science. google.com

Historical Research Trajectories of N-methyl-N-octyldecanamine

While specific historical research focusing exclusively on N-methyl-N-octyldecanamine is not extensively documented in readily available literature, its history is intertwined with the broader development of long-chain aliphatic amines. The study of amines began in the 19th century, but it was in the mid-20th century that long-chain amines started to gain significant industrial importance. A thesis from 1951 noted that the preparation of long-chain secondary amines was a pertinent research topic due to their emerging use as additives in lubricating oils. britannica.com

The synthesis of tertiary amines has traditionally been achieved through methods like the reaction of alcohols with ammonia at high temperatures or the alkylation of secondary amines. britannica.com The development of synthetic organic chemistry has led to more refined methods, allowing for the specific construction of mixed tertiary amines like N-methyl-N-octyldecanamine, where the alkyl groups attached to the nitrogen are different.

The industrial production of a closely related compound, N-methyldioctylamine, has been reported in the millions of pounds in recent years, indicating the commercial relevance of such long-chain tertiary amines. nih.gov This large-scale production is a testament to the decades of research into the synthesis and application of aliphatic amines, which are now integral to numerous industrial processes, from the production of dyes and rubber to pharmaceuticals and synthetic fibers. byjus.combritannica.com The evolution of analytical techniques has also been crucial in distinguishing and characterizing primary, secondary, and tertiary amines, with methods like the Hinsberg test being a classic example. biologyinsights.com

Data Tables

Table 1: Physicochemical Properties of N-methyl-N-octyldecanamine and a Related Compound

| Property | N-methyl-N-octyldecanamine (CAS: 22020-14-0) | N-Methyldioctylamine (CAS: 4455-26-9) |

|---|---|---|

| Molecular Formula | C₁₉H₄₁N | C₁₇H₃₇N cymitquimica.comnih.gov |

| Molecular Weight | 283.54 g/mol | 255.5 g/mol nih.gov |

| Appearance | Liquid biologyinsights.com | Clear very slightly yellow liquid nih.gov |

| Boiling Point | 339.1 °C at 760 mmHg | Not available |

| Density | 0.811 g/cm³ | Not available |

| Solubility in Water | Insoluble biologyinsights.com | Not available |

Data for N-methyl-N-octyldecanamine is sourced from reference chemicalbook.combiologyinsights.com. Data for N-Methyldioctylamine is included for comparative context.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Class |

|---|---|

| 1-Decanamine, N-methyl-N-octyl- | Tertiary Aliphatic Amine |

| N-Methyl-N-octyldecylamine | Tertiary Aliphatic Amine |

| N-Methyldioctylamine | Tertiary Aliphatic Amine |

| Ammonia | - |

| Aniline | Aromatic Amine |

Properties

IUPAC Name |

N-methyl-N-octyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41N/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFRPHDWUIZNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066750 | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22020-14-0 | |

| Record name | N-Methyl-N-octyl-1-decanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22020-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022020140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-octyldecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-N-octyl-1-decanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42CFU9PPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Production of N Methyl N Octyldecanamine

Established Synthetic Pathways for N-methyl-N-octyldecanamine

The synthesis of N-methyl-N-octyldecanamine relies on fundamental reactions in organic chemistry, primarily centered around the formation of carbon-nitrogen bonds. The choice of pathway often depends on the availability of starting materials, desired purity, and the scale of production.

The synthesis of a complex amine like N-methyl-N-octyldecanamine is fundamentally built upon the availability of simpler primary and secondary amines that serve as key intermediates. citedrive.com Primary amines, such as 1-decanamine and 1-octanamine, and the secondary amine N-methylamine, are the foundational building blocks. Industrially, these precursor amines are typically produced through several large-scale methods. researchgate.net

One major route is the reaction of the corresponding alcohol (e.g., 1-decanol (B1670082) or 1-octanol) with ammonia (B1221849) at high temperatures and pressures over a hydrogenation catalyst. researchgate.net Another significant method is the reduction of nitriles, where decanenitrile (B1670064) or octanenitrile (B114854) is hydrogenated to form the primary amine. Reductive amination of aldehydes (decanal or octanal) with ammonia also yields these primary amines. benthamdirect.com

In the synthesis of N-methyl-N-octyldecanamine, these primary amines function as nucleophilic precursors that are sequentially alkylated. For instance, 1-decanamine can be methylated to form the secondary amine intermediate, N-methyldecanamine, which is then subsequently alkylated with an octyl group to yield the final tertiary amine product. Alternatively, a secondary amine like N-methyloctylamine could be used as the starting point for alkylation with a decyl group. The context of primary amine production is therefore critical, as the availability and cost of these initial building blocks dictate the economic feasibility of the entire synthesis. rsc.org

The core reaction for assembling N-methyl-N-octyldecanamine is N-alkylation, a class of organic reactions where an alkyl group is introduced onto a nitrogen atom.

Nucleophilic Substitution: A common and direct method is the nucleophilic aliphatic substitution (SN2) reaction. ucalgary.ca This pathway involves the reaction of a secondary amine intermediate, for example, N-methyldecanamine, with an alkylating agent like 1-bromooctane. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion to form the C-N bond. ucalgary.ca An excess of a non-nucleophilic base is often required to neutralize the hydrogen bromide generated. However, a significant challenge with this method is the potential for overalkylation, where the product tertiary amine can react further with the alkylating agent to form a quaternary ammonium (B1175870) salt. wikipedia.org This lack of selectivity can lead to complex product mixtures and lower yields of the desired tertiary amine. wikipedia.org

Reductive Amination: To overcome the selectivity issues of direct alkylation, reductive amination is a widely employed and highly effective alternative. acs.org This two-step, one-pot process can be used in several ways to construct N-methyl-N-octyldecanamine. For example, 1-decanamine can react with octanal (B89490) to form an intermediate imine (a Schiff base). This imine is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield N-octyldecanamine. This secondary amine can then undergo a second reductive amination with formaldehyde (B43269) to introduce the methyl group. Alternatively, N-methyloctylamine could be reacted with decanal. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion, which is then reduced to the tertiary amine. Reductive amination is generally more selective than direct alkylation and avoids the formation of quaternary ammonium byproducts. researchgate.net

| Synthetic Pathway | Reactants | Key Intermediates | Advantages | Disadvantages |

| Sequential Alkylation | 1. 1-Decanamine + Methyl halide2. N-Methyldecanamine + Octyl halide | N-Methyldecanamine | Direct, conceptually simple | Low selectivity, risk of overalkylation to quaternary salts wikipedia.org |

| Reductive Amination | 1. 1-Decanamine + Octanal2. N-Octyldecanamine + Formaldehyde | Imine/Iminium ion | High selectivity, mild conditions, avoids quaternary salt formation researchgate.net | Requires a reducing agent, may involve multiple steps |

| Reductive Amination | N-Methyloctylamine + Decanal | Iminium ion | High selectivity, often a one-pot reaction | Requires pre-synthesis of the secondary amine intermediate |

Industrial Scale Manufacturing Processes of N-methyl-N-octyldecanamine

On an industrial scale, the synthesis of tertiary amines like N-methyl-N-octyldecanamine is optimized for cost-effectiveness, safety, and throughput. The choice of reagents and reaction conditions often differs from laboratory-scale syntheses.

A prevalent industrial method involves the catalytic reaction of a secondary amine with an alcohol, which is preferred over alkyl halides due to lower cost and reduced corrosivity. google.com For instance, N-methyldecanamine could be reacted with 1-octanol (B28484) over a copper-based or nickel-based catalyst at elevated temperatures. researchgate.netgoogle.com This reaction produces the tertiary amine and water as the only byproduct. The process is typically run in a continuous flow reactor or a large batch reactor. epo.org To drive the reaction to completion, the water generated during the reaction is continuously removed.

| Process Parameter | Industrial Implementation | Rationale |

| Alkylating Agent | Alcohols (e.g., 1-Octanol) | Lower cost, less corrosive, and produce water as a benign byproduct compared to alkyl halides. wikipedia.org |

| Catalyst | Copper or Nickel nanoparticles on a support | High activity and selectivity for amination of alcohols. researchgate.net |

| Reactor Type | Continuous flow or batch reactors | Allows for large-scale production and controlled reaction conditions. epo.org |

| Byproduct Removal | Continuous water removal (distillation) | Drives the equilibrium towards product formation. |

Water management is a critical aspect of industrial amine production. In the synthesis of N-methyl-N-octyldecanamine via the catalytic amination of alcohols, water is a direct byproduct. Its efficient removal is necessary to shift the reaction equilibrium toward the formation of the tertiary amine product. This is typically achieved through distillation or by using a dehydrating agent.

Stripping: The effluent stream is heated, often with steam, to volatilize the ammonia, which is then re-condensed for reuse.

Distillation: Fractional distillation is used to separate the more volatile ammonia from the less volatile amine products and unreacted alcohols.

Adsorption: The gas stream containing ammonia can be passed through adsorbent materials, from which the ammonia can later be recovered. researchgate.net

The ability to efficiently recycle ammonia is crucial for the economic viability and sustainability of the manufacturing plant. mdpi.comnih.gov

The manufacturing process for N-methyl-N-octyldecanamine generates several waste streams that require careful management. The primary sources of waste include:

Catalyst Residues: The solid catalysts used in hydrogenation and amination reactions eventually lose activity and need to be replaced. Spent catalysts, containing metals like nickel or copper, are typically sent to specialized facilities for metal recovery and regeneration.

Byproducts: Side reactions can lead to the formation of unwanted byproducts. For example, if alkyl halides are used, overalkylation can produce quaternary ammonium salts. wikipedia.org If alcohols are used, side reactions might include ether formation. These byproducts are usually separated from the main product stream via distillation.

Solvent Waste: While industrial processes aim to be solvent-free, solvents may be used in certain steps or for cleaning equipment. Used solvents are often recovered by distillation and recycled, or disposed of through incineration.

Aqueous Waste: Water from the reaction itself or from cleaning processes may contain dissolved organic compounds and salts. This wastewater must be treated before discharge to meet environmental regulations.

Effective waste management involves a combination of source reduction, recycling, and treatment to minimize the environmental footprint of the production facility.

Green Chemistry Principles in N-methyl-N-octyldecanamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines to create more sustainable and environmentally benign processes. benthamdirect.comrsc.org

Key green chemistry considerations for the synthesis of N-methyl-N-octyldecanamine include:

Atom Economy: Reductive amination of aldehydes or the direct amination of alcohols with amines have higher atom economy than synthesis routes using alkyl halides. The alcohol amination route is particularly advantageous as it produces only water as a byproduct. rsc.org

Use of Catalysis: The use of heterogeneous catalysts in place of stoichiometric reagents (like those in older reduction methods) is a core green principle. Catalysts are used in small amounts and can often be recycled, which minimizes waste. acs.org

Safer Reagents: The industrial preference for using alcohols over toxic and corrosive alkyl halides is a prime example of employing safer starting materials. wikipedia.org

Energy Efficiency: Developing catalysts that operate at lower temperatures and pressures can significantly reduce the energy consumption of the manufacturing process. Continuous flow processes can also be more energy-efficient than traditional batch processing.

Renewable Feedstocks: The long-chain alkyl groups (decyl and octyl) can potentially be derived from renewable bio-based sources. Fatty alcohols obtained from plant oils can be used as precursors, which provides a more sustainable alternative to petroleum-based feedstocks. rsc.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental performance of different synthetic pathways, encouraging the adoption of greener processes in the chemical industry. rsc.org

| Green Chemistry Principle | Application in N-methyl-N-octyldecanamine Synthesis |

| High Atom Economy | Preferring catalytic amination of alcohols (produces H₂O) over alkylation with halides (produces salt waste). rsc.org |

| Catalysis | Using recyclable heterogeneous catalysts (e.g., Ni, Cu) instead of stoichiometric reagents. acs.org |

| Safer Chemicals | Using alcohols as alkylating agents instead of more hazardous alkyl halides. wikipedia.org |

| Renewable Feedstocks | Potential to use fatty alcohols derived from plant oils as starting materials for the decyl and octyl chains. rsc.org |

| Waste Prevention | Designing processes with high selectivity to avoid byproducts and implementing robust ammonia recovery systems. mdpi.com |

Chemical Reactivity and Derivatization of N Methyl N Octyldecanamine

Fundamental Reaction Mechanisms of N-methyl-N-octyldecanamine

The core reactivity of N-methyl-N-octyldecanamine, a tertiary amine, is governed by the lone pair of electrons on the nitrogen atom. This makes the molecule a potent nucleophile and a base. The primary reactions it undergoes are quaternization and oxidation.

Quaternization: This is a classic SN2 reaction, often referred to as the Menshutkin reaction, where the amine's nitrogen atom attacks an electrophilic carbon of an alkylating agent, such as an alkyl halide. This results in the formation of a quaternary ammonium (B1175870) (quat) salt, a permanently charged compound. The reaction is a cornerstone for synthesizing cationic surfactants from this amine. The general scheme involves the tertiary amine reacting with an alkyl halide (R'-X) to yield a tetra-alkylammonium halide ([NRR'R''R''']⁺X⁻).

Oxidation: Tertiary amines can be oxidized to form tertiary amine oxides. This transformation is typically achieved by using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. The resulting N-methyl-N-octyldecanamine oxide possesses a coordinate covalent bond between the nitrogen and oxygen atoms. These amine oxides are a significant class of non-ionic or amphoteric surfactants, depending on the pH.

Synthesis of N-methyl-N-octyldecanamine Derivatives

The derivatization of N-methyl-N-octyldecanamine is crucial for its application in various industries, primarily through the synthesis of surfactants and related compounds.

Cationic Surfactants and Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) derived from N-methyl-N-octyldecanamine are prominent examples of cationic surfactants. The synthesis involves the alkylation of the tertiary amine. For example, reacting N-methyl-N-octyldecanamine with an alkylating agent like methyl chloride would yield N-decyl-N-methyl-N-octyl-N-methylammonium chloride (a QAC). The synthesis is typically carried out by heating the tertiary amine with the alkylating agent, sometimes in a solvent to facilitate the reaction.

Industrially, the production of QACs like octyl decyl dimethyl ammonium chloride is well-established. nih.gov These compounds are noted for their broad-spectrum antimicrobial activity and are active ingredients in numerous disinfectants. biosynth.com The synthesis of tri-n-octyl methyl ammonium chloride, a related compound, is performed by reacting trioctylamine (B72094) with methyl chloride, often under controlled temperature (75–95 °C) and pressure conditions to achieve high yields. google.com

The general procedure for synthesizing these QACs is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) that occurs between the tertiary amine and an alkyl halide. nih.gov The resulting quaternary salts are permanently cationic, regardless of the solution's pH.

Aliphatic Amine Ethoxylates and Amides as Derivatives

Aliphatic Amine Ethoxylates: Ethoxylation is another key derivatization process for long-chain amines. Tertiary amines can react with ethylene (B1197577) oxide (EO) to form ethoxylated derivatives. The reaction proceeds via the nucleophilic attack of the amine's nitrogen on the epoxide ring of ethylene oxide. This process can be catalyzed and controlled to add a specific number of ethylene oxide units. Patents describe processes for preparing alkoxylated tertiary amines by reacting an oxyalkylated alcohol with a secondary amine, or by directly reacting the amine with an alkylene oxide, sometimes in the presence of specific catalysts to achieve a desired distribution of ethoxy groups. biosynth.comnih.govresearchgate.net The resulting products, aliphatic amine ethoxylates, are valuable non-ionic surfactants.

Amine Oxides: While the prompt specifies amides, a more common and direct derivative from a tertiary amine like N-methyl-N-octyldecanamine is the corresponding amine oxide. These are synthesized through oxidation, typically using hydrogen peroxide. orgsyn.orggoogle.com The resulting N-oxides of (C10-C16)-alkyldimethylamines are used as foam stabilizers and viscosity modifiers in household detergents and personal care products. haz-map.com They are classified as amphoteric surfactants and are noted for being readily biodegradable. kao.com

Amide Derivatives: The synthesis of amides from tertiary amines is not a direct derivatization because tertiary amines lack the N-H bond necessary for traditional acylation with carboxylic acids or their derivatives. However, amides can be formed through more complex reactions involving the cleavage of a C-N bond in the tertiary amine. oecd.org For instance, photoredox-catalyzed methods can achieve amide synthesis from tertiary amines and carboxylic acids, but this involves breaking one of the amine's original alkyl-nitrogen bonds. google.com Such processes are more of a chemical transformation than a simple addition of a functional group.

Table 1: Summary of Major Derivatives of N-methyl-N-octyldecanamine and Synthesis Methods

| Derivative Class | Specific Example | General Synthesis Method | Key Reagents |

|---|---|---|---|

| Cationic Surfactants (QACs) | N-Alkyl-N-methyl-N-octyldecylammonium halide | Quaternization (Menschutkin Reaction) | Alkyl halide (e.g., CH₃Cl, C₂H₅Br) |

| Amine Oxides | N-methyl-N-octyldecanamine oxide | Oxidation | Hydrogen peroxide (H₂O₂) |

| Amine Ethoxylates | Polyoxyethylene N-methyl-N-octyldecanamine | Ethoxylation | Ethylene oxide |

Structure-Activity Relationship Studies of N-methyl-N-octyldecanamine Analogs

The biological activity of derivatives of N-methyl-N-octyldecanamine, particularly its corresponding quaternary ammonium compounds, is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing properties like antimicrobial efficacy. A key factor investigated in these studies is the length of the alkyl chains attached to the nitrogen atom.

Research on various QACs and phosphonium (B103445) salts has demonstrated that antimicrobial activity is strongly influenced by the hydrophobicity conferred by the alkyl chains. nih.govmdpi.com There is an optimal range for the alkyl chain length to achieve maximum efficacy.

Effect of Alkyl Chain Length: Studies on dialkyldimethylammonium and alkyltrimethylammonium salts show that bactericidal activity increases with increasing alkyl chain length up to a certain point, beyond which a "cut-off" effect is observed, and the activity decreases. nih.gov For single-chain QACs, optimal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is often found with chain lengths between C12 and C16. For dialkyldimethylammonium salts, those with two C10 chains (didecyldimethylammonium chloride) have been shown to be highly effective. nih.gov

Comparison with Analogs: Phosphonium salts, which are phosphorus analogs of QACs, have also been studied. In some cases, phosphonium salts show superior bactericidal activity and a faster kill rate compared to the corresponding ammonium salts with the same alkyl chain structure. nih.gov For example, didecyldimethylphosphonium chloride was found to be more effective against S. aureus than its ammonium counterpart. nih.gov

The data below, compiled from studies on analogous compounds, illustrates the relationship between alkyl chain length and antimicrobial activity.

**Table 2: Structure-Activity Relationship of Analogous Quaternary Ammonium Compounds Against *S. aureus***

| Compound Type | Alkyl Chain Composition | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Alkyltrimethylammonium Bromide | C10 | 6.25 |

| Alkyltrimethylammonium Bromide | C12 | 1.56 |

| Alkyltrimethylammonium Bromide | C14 | 0.78 |

| Alkyltrimethylammonium Bromide | C16 | 0.78 |

| Alkyltrimethylammonium Bromide | C18 | 6.25 |

| Dialkyldimethylammonium Chloride | 2 x C8 | 1.56 |

| Dialkyldimethylammonium Chloride | 2 x C10 | 0.39 |

| Dialkyldimethylammonium Chloride | 2 x C12 | 0.78 |

Data is illustrative and compiled from general findings in SAR studies of QACs.

This relationship highlights that the specific combination of an octyl (C8) and a decyl (C10) chain in the target compound's derivatives places it in a range known for high antimicrobial potential.

Information Scarcity Precludes Environmental Assessment of N-methyl-N-octyldecanamine

A comprehensive search for scientific data concerning the environmental dynamics and ecotoxicological impact of the chemical compound 1-Decanamine, N-methyl-N-octyl- has yielded insufficient information to construct a detailed and accurate assessment as requested. Extensive database and literature searches failed to locate specific studies on its environmental release, fate, transport, and degradation.

The lack of available research on 1-Decanamine, N-methyl-N-octyl- prevents a scientifically sound analysis of its potential environmental pathways and effects. Key data points necessary to fulfill the requested article outline, including details on its release from manufacturing, consumer products, or biosolids, as well as its sorption and degradation characteristics in various environmental compartments, are not present in the public domain.

While general principles of environmental science can provide theoretical frameworks for how similar long-chain amines might behave, applying these without specific experimental data for 1-Decanamine, N-methyl-N-octyl- would be speculative and would not meet the required standard of scientific accuracy. The behavior of a chemical in the environment is highly dependent on its unique physical and chemical properties, which must be determined through empirical study.

Therefore, until dedicated research on the environmental profile of 1-Decanamine, N-methyl-N-octyl- is conducted and published, a thorough and reliable article on its environmental dynamics and ecotoxicological assessment cannot be generated.

Environmental Dynamics and Ecotoxicological Assessment of N Methyl N Octyldecanamine

Ecological Exposure Scenarios and Environmental Concentrations

Assessing the potential risk of a chemical to the environment begins with understanding its likely concentrations in various environmental compartments. This involves both predictive modeling and direct measurement.

Predicted Environmental Concentrations (PECs) and Exposure Modeling

Predicted Environmental Concentrations (PECs) are theoretical estimations of the concentration of a substance in the environment, calculated using models that consider the substance's properties, usage patterns, and release scenarios. taylorandfrancis.comtaylorandfrancis.com For new or existing chemicals where measured data is scarce, PECs serve as a crucial first step in risk assessment. taylorandfrancis.com These models, such as the one proposed by the European Agency for the Evaluation of Medicinal Products (EMEA), utilize data on production volume, use, and removal rates in wastewater treatment plants to estimate concentrations in surface water and other compartments. researchgate.netinterreg-sudoe.eu

However, no specific PECs have been calculated for 1-Decanamine, N-methyl-N-octyl-. In the absence of direct data, general principles for long-chain aliphatic amines can be considered. For instance, fugacity modeling for tertiary amines predicts that most, with the exception of highly water-soluble members, will tend to partition to soil and sediment rather than remaining in the water column. oecd.org The favored distribution towards soil generally increases with the molecular weight of the amine. oecd.org

Measured Environmental Concentrations in Aquatic Biota and Sediments

Direct measurement of a chemical's concentration in the environment provides real-world data to validate and refine predictive models. To date, there are no published studies reporting measured environmental concentrations of 1-Decanamine, N-methyl-N-octyl- in aquatic organisms or sediments.

For the broader category of long-chain aliphatic amines, it is known that they can be transported in the water column and may settle into bed sediment. canada.cacanada.ca This suggests that if released into the environment, N-methyl-N-octyldecanamine could be found in these compartments. The potential for bioaccumulation in aquatic organisms is a key consideration. For long-chain aliphatic amines, those with alkyl chains of C14 and longer are considered to have a high potential to bioaccumulate. canada.cacanada.ca Given that N-methyl-N-octyldecanamine has a total of 19 carbons in its alkyl chains (C10, C8, and C1), it falls into a category that warrants further investigation for bioaccumulation potential. However, without experimental data, the actual bioconcentration factor (BCF) for this specific compound remains unknown. For some other tertiary amines, measured BCF values have been found to be low, suggesting they are not expected to bioaccumulate. oecd.org

Ecotoxicological Impact Assessment

Ecotoxicology examines the adverse effects of chemical substances on living organisms within an ecosystem. nih.gov This assessment is critical for determining the potential harm a chemical may pose to environmental health.

Potential for Adverse Effects in Aquatic Organisms

The toxicity of a substance to aquatic organisms is a key indicator of its environmental risk. While no specific aquatic toxicity data for 1-Decanamine, N-methyl-N-octyl- is available, studies on related compounds provide some insights.

Table 1: General Aquatic Toxicity of Related Amine Compounds

| Amine Class | General Acute Toxicity (LC50/EC50) | Reference |

| Tertiary Amines | 1 - 100 mg/L | oecd.org |

| Long-chain Aliphatic Amines | Potential for adverse effects at low concentrations | canada.cacanada.ca |

| APA-22 (a mono alkyl cationic surfactant) | >1 mg/L for algae, invertebrates, and fish | nih.gov |

This table presents generalized data for classes of related compounds and not for 1-Decanamine, N-methyl-N-octyl- specifically.

Potential for Adverse Effects in Sediment-Dwelling Organisms

Sediments can act as a sink for many chemical contaminants, leading to potential exposure for organisms that live in or on the sediment. navy.milbiotoxicity.com For long-chain aliphatic amines, there is evidence of potential adverse effects on sediment-dwelling organisms at low concentrations. canada.cacanada.ca Given the expectation that N-methyl-N-octyldecanamine may partition to sediments, the potential for toxicity to benthic organisms should be considered a data gap that requires further investigation.

Potential for Adverse Effects in Soil-Dwelling Organisms

Soil is another important environmental compartment where chemicals can accumulate. nih.gov Similar to sediment organisms, soil-dwelling organisms can be at risk from contaminants present in the soil. Studies on long-chain aliphatic amines indicate a potential for adverse effects on soil-dwelling organisms at low concentrations. canada.cacanada.ca However, one assessment scenario involving the application of biosolids containing long-chain aliphatic amines to land suggested a low risk to soil-dwelling organisms. canada.ca The actual risk would depend on the concentration and bioavailability of the specific amine in the soil environment. The degradation rate and potential for nutrient cycling of amines in soil systems are important factors in determining their ultimate impact. scope-act.org

Analogue-Based Ecological Assessment Methodologies for Long-Chain Aliphatic Amines

In the absence of specific empirical data for N-methyl-N-octyldecanamine, regulatory bodies and researchers often employ analogue-based assessment methodologies. canada.ca This "read-across" approach involves using data from chemicals that are structurally and functionally similar to the substance being evaluated. canada.ca For long-chain aliphatic amines (LCAAs), this is a scientifically sound practice as they are known to be cationic surfactants with comparable reactivity and ecotoxicity profiles. canada.cacanada.ca

The selection of appropriate analogues is critical and is based on several factors, including:

Structural Similarity: Analogues possess a similar chemical structure, such as the presence and length of alkyl chains. canada.ca

Physical-Chemical Properties: Properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are compared. canada.ca

Toxicokinetics and Reactivity: The expected behavior of the substances in biological systems and their chemical reactivity are considered. canada.ca

For the ecological assessment of LCAAs, data from other monoamines and diamines within the same class are often used. canada.ca For instance, the Canadian government's screening assessment of the Aliphatic Amines Group utilized a class-based approach, considering all LCAAs within the monoamine and diamine subclasses collectively. canada.cacanada.ca This is justified because these substances are anticipated to co-occur in the environment and exert their effects in a combined manner. canada.ca

Quantitative Ecological Risk Characterization

The quantitative ecological risk characterization for long-chain aliphatic amines, including N-methyl-N-octyldecanamine, involves a comparison of the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). A risk quotient (RQ), calculated as PEC/PNEC, is used to determine if a risk is present.

Experimental data on the ecotoxicity of LCAAs indicate their potential to cause adverse effects at low concentrations in various environmental compartments. canada.ca They can impact aquatic, sediment-dwelling, and soil-dwelling organisms. canada.cacanada.ca At environmentally relevant pH levels, LCAAs are expected to be positively charged, leading to a tendency to adsorb to dissolved and suspended solids in aquatic environments. canada.cacanada.ca

Regulatory Frameworks and Environmental Policy Implications

The potential environmental risks associated with long-chain aliphatic amines have led to their scrutiny under various national and international regulatory frameworks.

National and International Screening Assessments (e.g., Aliphatic Amines Group)

Several countries have undertaken screening assessments of aliphatic amines to evaluate their potential risks to human health and the environment.

Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA), a screening assessment of the Aliphatic Amines Group was conducted. canada.cacanada.ca This assessment divided the substances into short-chain and long-chain aliphatic amines. canada.ca While the short-chain amines were generally found to be of low ecological concern, the assessment concluded that long-chain aliphatic amines are entering or may enter the environment in quantities that could have a harmful effect. canada.cacanada.ca Specifically, LCAAs with alkyl chains of C14 and longer were identified as having a high potential to bioaccumulate. canada.ca

Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS), previously NICNAS, assesses industrial chemicals. industrialchemicals.gov.auindustrialchemicals.gov.au They have conducted assessments on groups of aliphatic amines, such as tertiary aliphatic (C8-12) amines and primary aliphatic (C12-22) and fatty amines, using a tiered assessment and prioritization framework. industrialchemicals.gov.auindustrialchemicals.gov.au These assessments utilize available data and read-across approaches to characterize the hazards of these substances. industrialchemicals.gov.au

European Union: The European Chemicals Agency (ECHA) manages the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. canada.ca Many long-chain aliphatic amines are registered under REACH. canada.ca ECHA has also published assessments on specific groups of aliphatic amines, such as those with ether substituents, identifying potential hazards and recommending regulatory actions like harmonized classification and restrictions to mitigate risks. useforesight.iouseforesight.io

Risk Management Strategies for Environmental Mitigation

Following the identification of risks, regulatory agencies propose risk management strategies to mitigate the potential for environmental harm. For long-chain aliphatic amines, these strategies primarily focus on reducing their release into the environment, particularly into aquatic ecosystems. canada.cacanada.ca

Proposed risk management options often include a combination of regulatory and non-regulatory measures. canada.cacanada.ca These can involve:

Regulatory Controls: Implementing regulations to minimize the release of LCAAs from industrial facilities, such as those involved in their production, processing, and use in products like polyurethane foam and asphalt (B605645) emulsions. canada.cacanada.ca

Non-Regulatory Instruments: Promoting the adoption of best management practices and technologies by industries to reduce effluent releases. canada.ca

Information Gathering: Requesting further information from stakeholders on the use, import, and presence of these substances in products, as well as on available alternatives and the socio-economic impacts of potential regulations. canada.cacanada.ca

A key objective of these strategies is to lower the concentrations of long-chain aliphatic amines in surface water to levels that are protective of the environment. canada.ca Addressing releases from "down-the-drain" products, where unreacted LCAAs may be present as residues in detergents and personal care products, is also a consideration. canada.ca

Advanced Analytical Techniques for N Methyl N Octyldecanamine Detection and Quantification

Chromatographic Methodologies for N-methyl-N-octyldecanamine Analysis

Chromatography is the cornerstone for separating N-methyl-N-octyldecanamine from complex sample matrices prior to its detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are applicable, with the choice often depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds. Due to its basic character, N-methyl-N-octyldecanamine, like other amines, can be challenging to analyze directly by GC as it may exhibit peak tailing due to interactions with the column. nih.gov The use of deactivated columns is essential to mitigate this issue. nih.gov For long-chain tertiary amines, non-polar columns such as those with a DB-5 or similar stationary phase are often employed. electronicsandbooks.com In some cases, derivatization may be necessary to improve chromatographic behavior and detection sensitivity. lcms.cz For instance, trifluoroacetic anhydride (B1165640) (TFAA) can be used to create derivatives of amines that are more amenable to GC analysis. lcms.cz

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are highly suitable for the analysis of less volatile and thermally labile compounds like N-methyl-N-octyldecanamine. Reversed-phase chromatography using C18 columns is a common approach. conicet.gov.ar The selection of the mobile phase is critical; for amines, adjusting the pH can significantly affect retention and peak shape. nih.gov Mobile phases containing modifiers like formic acid are often used to ensure good ionization for subsequent mass spectrometry detection. conicet.gov.ar LC methods can often be performed without derivatization, simplifying sample preparation. chromforum.orgresearchgate.net For instance, a rapid UFLC-MS/MS method was developed for various secondary and tertiary amines in drinking water that required only simple filtration. nih.govchromforum.org

Table 1: Illustrative Chromatographic Conditions for Tertiary and Long-Chain Amine Analysis

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column Type | HP-INNOWax capillary column researchgate.net | Hypersil GOLD C18 (1.9 µm) conicet.gov.ar |

| Mobile/Carrier Gas | Helium or Hydrogen electronicsandbooks.comresearchgate.net | Acetonitrile/Water with 0.1% Formic Acid conicet.gov.ar |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) electronicsandbooks.comresearchgate.net | Tandem Mass Spectrometry (MS/MS) conicet.gov.archromforum.org |

| Injection Mode | Splitless or Split nih.gov | Direct injection chromforum.org |

| Typical Application | Analysis of fatty alkyl dimethyl tertiary amines researchgate.net | Determination of nitrosamine (B1359907) precursors (including tertiary amines) in water nih.govchromforum.org |

Spectroscopic Approaches for Structural Elucidation and Quantification

While mass spectrometry is the dominant spectroscopic technique for the analysis of trace organic contaminants, other spectroscopic methods can play a role in structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, could be employed for the definitive structural elucidation of N-methyl-N-octyldecanamine, confirming the integrity of the amine functional group and the long alkyl chains, particularly when analyzing reference standards.

Ultraviolet (UV) detection is generally not suitable for the direct analysis of aliphatic amines like N-methyl-N-octyldecanamine because they lack a significant chromophore, resulting in poor sensitivity. However, if a derivatization step is employed using a reagent that attaches a UV-active or fluorescent tag to the molecule, UV or fluorescence detectors can be used for quantification.

Mass Spectrometry Applications in Trace Analysis

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS and LC-MS), is the preferred technique for the trace analysis of N-methyl-N-octyldecanamine due to its high sensitivity and specificity. rsc.org

In GC-MS with electron ionization (EI), aliphatic amines undergo characteristic fragmentation patterns. nih.gov The most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.govfda.gov For N-methyl-N-octyldecanamine, this would result in the loss of either a heptyl radical (from the octyl chain) or a nonyl radical (from the decyl chain), leading to the formation of specific iminium ions. The base peak in the mass spectrum of a tertiary amine often results from the cleavage that leads to the loss of the largest alkyl branch. nih.gov The presence of nitrogen is also indicated by the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). fda.govnih.gov However, for long-chain amines, the molecular ion peak can be weak or absent in EI-MS. electronicsandbooks.comnih.gov In such cases, softer ionization techniques like chemical ionization (CI) may be necessary to observe the molecular ion and confirm the molecular weight. electronicsandbooks.comnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis. chromforum.orgchromatographyonline.com In LC-MS/MS, a precursor ion (e.g., the protonated molecule [M+H]⁺ of N-methyl-N-octyldecanamine) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and specific product ions are monitored in the second mass analyzer. electronicsandbooks.com This technique, known as multiple reaction monitoring (MRM), drastically reduces background noise and allows for highly confident identification and quantification at very low concentrations. nih.gov

Table 2: Predicted Characteristic EI Mass Fragments for N-methyl-N-octyldecanamine

| Fragmentation Process | Predicted Fragment Ion | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₉H₄₁N]⁺ | 283 |

| Alpha-Cleavage (loss of C₉H₁₉) | [CH₃-N(CH₂)-C₈H₁₇]⁺ | 156 |

| Alpha-Cleavage (loss of C₇H₁₅) | [CH₃-N(CH₂)-C₁₀H₂₁]⁺ | 184 |

These predictions are based on general fragmentation rules for tertiary amines. The molecular ion may be of low abundance or absent. electronicsandbooks.comnih.gov

Wide-Scope Target and Suspect Screening Methodologies in Environmental Monitoring

Beyond the analysis of known, targeted compounds, advanced analytical strategies are employed to screen for a broad range of potential contaminants in environmental samples. Suspect screening analysis (SSA) and non-targeted analysis (NTA) are powerful approaches for identifying compounds that are not on routine monitoring lists but may be present in the environment. researchgate.netorgprints.org

These methodologies typically utilize high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements. researchgate.net In suspect screening, the accurate mass data from an environmental sample is compared against a database of suspected compounds and their theoretical exact masses. researchgate.net N-methyl-N-octyldecanamine could be included in such a database to screen for its presence in various environmental matrices like drinking water. NTA is a more exploratory approach used to identify completely unknown compounds by interpreting their mass spectra and fragmentation patterns. orgprints.org These screening methods provide a more comprehensive overview of the chemical composition of a sample and can reveal the presence of emerging contaminants. orgprints.org

Development of Cost-Effective Detection Limits and Sensitivity for N-methyl-N-octyldecanamine

Achieving low detection limits is crucial for assessing the environmental occurrence and potential risks associated with N-methyl-N-octyldecanamine. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. rsc.org While specific validated LOD/LOQ data for N-methyl-N-octyldecanamine are not available in the reviewed literature, data from similar long-chain or tertiary amines analyzed by various techniques provide an indication of the achievable sensitivity.

For example, a GC-FID method for fatty alkyl dimethyl tertiary amines reported LODs between 0.001 and 0.002 g/L and LOQs between 0.003 and 0.005 g/L. researchgate.net An ultrafast LC-MS/MS method for various amine precursors in drinking water achieved detection limits ranging from 0.02 µg/L to 1 µg/L for most analytes. nih.govchromforum.org For N-nitrosamines, which are derivatives of amines, an LC-HRMS method reported detection limits ranging from 0.4 to 12 ng/L in water. conicet.gov.ar The development of cost-effective methods involves optimizing sample preparation to minimize analyte loss and maximize enrichment, as well as fine-tuning instrument parameters to enhance signal-to-noise ratios.

Table 3: Example Detection Limits for Amines Using Various Analytical Techniques

| Analytical Method | Analyte Class | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-FID | Fatty alkyl dimethyl tertiary amines | Standard Solution | 1-2 mg/L | researchgate.net |

| UFLC-MS/MS | Various tertiary amines | Drinking Water | 0.02-1 µg/L | nih.govchromforum.org |

| LC-MS/MS | Biogenic amines | Wine/Beer | Not specified, but sensitive | |

| HPLC-UV (after derivatization) | Biogenic amines | Chicken Meat | 0.03-1.25 µg/L | rsc.org |

This table provides examples for analogous compounds to illustrate the typical sensitivity of these methods.

Standardized Sampling and Sample Handling Protocols for Environmental Matrices

The accuracy of any environmental analysis begins with proper sample collection and handling. To ensure the integrity of samples intended for the analysis of semi-volatile organic compounds (SVOCs) like N-methyl-N-octyldecanamine, standardized protocols must be followed. lcms.cz

Water Sampling: For water samples, pre-cleaned amber glass bottles with PTFE-lined screw caps (B75204) are recommended to prevent photodegradation and analyte adsorption to the container walls. lcms.cz A sample volume of at least one liter is often required to meet analytical and quality control needs. lcms.cz During collection, it is important to avoid contaminating the sample; gloves should be worn and changed between sampling locations. lcms.cz Once collected, samples should be cooled to approximately 4°C and stored in the dark to minimize microbial degradation and volatilization. lcms.cz The holding time before extraction is typically limited, for example, to 7 days. lcms.cz

Soil and Sediment Sampling: Soil and sediment samples should be collected in wide-mouth amber glass jars with PTFE-lined caps. lcms.cz To obtain a representative sample, multiple sub-samples from the target area can be combined. Similar to water samples, soil samples should be cooled to 4°C to preserve their integrity during transport and storage. lcms.cz It is crucial to fill containers sufficiently (e.g., 75% full) to allow for proper homogenization in the laboratory while minimizing headspace that could lead to the loss of semi-volatile compounds. lcms.cz

Computational Chemistry and Modeling of N Methyl N Octyldecanamine

Quantum Chemical Calculations for Molecular and Environmental Properties (e.g., Log Kmw)

The molecular structure of N-methyl-N-octyldecanamine, with its tertiary amine group and two long alkyl chains, dictates its physicochemical properties. cymitquimica.com Computational models can provide estimates for key parameters that influence its environmental behavior.

Table 1: Predicted Molecular and Physicochemical Properties of N-methyl-N-octyldecanamine

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 255.48 g/mol | PubChem nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 7.1 (Computed) | PubChem nih.gov |

| Water Solubility | 2.098 mg/L at 25°C | EPI Suite™ episuite.dev |

| Vapor Pressure | 0.000199 mmHg at 25°C | EPI Suite™ episuite.dev |

This table is generated based on data from computational models and databases and may not represent experimental values.

Environmental Partitioning Models for N-methyl-N-octyldecanamine

Environmental partitioning models are crucial for predicting the distribution and fate of chemicals in the environment. Multimedia fugacity models, such as the Level III model included in the US Environmental Protection Agency's (EPA) EPI Suite™, are widely used for this purpose. epa.govcanada.ca These models estimate the distribution of a chemical among various environmental compartments—air, water, soil, and sediment—based on its physicochemical properties.

For N-methyl-N-octyldecanamine, its high predicted LogP value and low water solubility suggest a tendency to partition from water into organic phases, such as sediment and biota. nih.gov The Level III fugacity model provides a quantitative estimation of this partitioning behavior.

Table 2: Predicted Environmental Partitioning of N-methyl-N-octyldecanamine using a Level III Fugacity Model

| Environmental Compartment | Percentage of Total Mass |

|---|---|

| Air | 0.1% |

| Water | 2.9% |

| Soil | 80.5% |

This table is generated based on predictions from the EPI Suite™ Level III fugacity model and represents a hypothetical environmental distribution. nih.gov

These modeling results indicate that if released into the environment, N-methyl-N-octyldecanamine is expected to predominantly reside in soil, with a significant fraction also partitioning to sediment.

Structure-Ecotoxicity Relationship Modeling for Long-Chain Aliphatic Amines

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity, including ecotoxicity. For aliphatic amines, QSAR studies have demonstrated that toxicity is often strongly correlated with hydrophobicity, typically represented by the log octanol-water partition coefficient (log Kow). nih.gov

Long-chain aliphatic amines, as a class, are known to have the potential to cause adverse effects in aquatic organisms at low concentrations. canada.ca The mode of action for these compounds is often considered to be non-specific narcosis, which involves the disruption of cell membranes. However, some models classify certain long-chain amines as more reactive substances. nih.gov The toxicity of aliphatic amines can also be influenced by factors such as the degree of substitution (primary, secondary, or tertiary) and the length of the alkyl chains.

Table 3: Ecotoxicity Data for Representative Long-Chain Aliphatic Amines

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Dodecylamine | Pimephales promelas (Fathead minnow) | 96h LC50 | 0.44 | ECHA |

| Octadecylamine | Daphnia magna (Water flea) | 48h EC50 | 0.03 | ECHA |

This table presents experimental data for compounds structurally related to N-methyl-N-octyldecanamine to illustrate the range of ecotoxicity observed in this chemical class.

These data highlight the high aquatic toxicity associated with long-chain aliphatic amines. QSAR models developed for this class of compounds can be used to predict the ecotoxicity of N-methyl-N-octyldecanamine where experimental data are lacking.

Predictive Toxicology Approaches for N-methyl-N-octyldecanamine

Predictive toxicology, or in silico toxicology, employs computational methods to predict the potential toxicity of chemicals to humans and the environment. scispace.com These approaches are valuable for prioritizing chemicals for further testing and for regulatory decision-making. epa.gov For N-methyl-N-octyldecanamine, various in silico tools can be used to estimate its toxicity across different endpoints.

The Ecological Structure Activity Relationships (ECOSAR™) program within EPI Suite™ is a widely used tool for predicting the aquatic toxicity of chemicals. episuite.dev It utilizes a class-based approach, applying specific QSARs to different chemical classes. For tertiary amines, ECOSAR can provide estimates of acute and chronic toxicity to fish, aquatic invertebrates, and algae.

Table 4: Predicted Aquatic Toxicity of N-methyl-N-octyldecanamine using ECOSAR™

| Organism Group | Endpoint | Predicted Value (mg/L) |

|---|---|---|

| Fish | 96h LC50 | 1.3 |

| Aquatic Invertebrates | 48h LC50 | 0.48 |

This table is generated based on predictions from the ECOSAR™ model within EPI Suite™ and represents estimated toxicity values. nih.gov

Beyond ecotoxicity, in silico models can also predict human health effects. While specific predictions for N-methyl-N-octyldecanamine are not widely published, general toxicological properties of aliphatic amines include skin and eye irritation. canada.ca More advanced predictive models can assess endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity based on structural alerts and machine learning algorithms. These predictive approaches are essential for a comprehensive toxicological assessment of N-methyl-N-octyldecanamine in the absence of extensive experimental data.

Future Research Directions and Unaddressed Challenges in N Methyl N Octyldecanamine Studies

Novel Sustainable Synthetic Approaches and Industrial Production Innovations

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. For tertiary amines like N-methyl-N-octyldecanamine, this involves moving away from traditional synthesis routes that often require harsh conditions and generate significant waste. phys.orgresearchgate.net Future research is focused on atom-efficient methods that minimize byproducts. phys.org

Key research areas include:

Advanced Catalysis: The development of highly selective and reusable catalysts is crucial. While copper-based catalysts have been used, research into novel catalysts, potentially using more abundant and less toxic metals or even metal-free systems, is a priority. phys.orggoogle.com Gold-based catalysts have shown promise in other amine syntheses, offering a quick, one-step reaction with minimal waste. phys.org

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like deep eutectic solvents (DESs) is a promising avenue. mdpi.com DESs are attractive due to their low cost, ease of preparation, and alignment with green chemistry principles. mdpi.com

Renewable Feedstocks: A significant long-term goal is the synthesis of amines from renewable resources, such as biomass, rather than petrochemicals. rsc.org This requires innovative biochemical and catalytic pathways.

Process Intensification: Innovations in reactor technology and process design, such as catalytic distillation, can lead to higher yields, improved purity, and reduced energy consumption, which is particularly important for high-boiling point amines where distillation is energy-intensive. researchgate.netgoogle.com

Table 1: Comparison of Synthetic Approaches for Tertiary Amines

| Approach | Description | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Traditional Synthesis (e.g., Reductive Amination) | Reaction of alcohols/aldehydes with secondary amines at high temperature and pressure. researchgate.net | Established and widely used. | High energy consumption, catalyst deactivation, formation of byproducts, use of volatile organic solvents. researchgate.netgoogle.com |

| Advanced Catalysis | Use of highly efficient catalysts (e.g., novel copper, gold-based) to improve selectivity and reduce reaction temperature. phys.orggoogle.com | Higher yields, greater purity, lower energy use, potential for catalyst recycling. google.com | Catalyst cost and stability, minimizing catalyst leaching into the product. |

| Green Solvent Systems | Employing solvents like Deep Eutectic Solvents (DESs) to replace traditional organic solvents. mdpi.com | Lower toxicity, biodegradability, potential to act as a co-catalyst. mdpi.com | Higher viscosity can limit mass transfer; solvent recycling and recovery methods. mdpi.com |

| Bio-based Synthesis | Utilizing renewable feedstocks (e.g., biomass) and biocatalysts (e.g., enzymes) for amine production. rsc.orgrroij.com | Reduces reliance on fossil fuels, potentially lower carbon footprint, high selectivity. rroij.com | Developing efficient enzymatic or microbial pathways, feedstock processing, and scalability. |

Exploration of New Application Domains for N-methyl-N-octyldecanamine

While long-chain tertiary amines are established in various sectors, future research will likely uncover new, high-value applications. Their surfactant properties and role as chemical intermediates are central to their utility. canada.cathebusinessresearchcompany.com

Potential future applications could leverage their specific long-chain structure for enhanced performance in:

Advanced Material Synthesis: Acting as catalysts or building blocks in the creation of high-performance polymers, resins, and adhesives for industries like aerospace and electronics. theinsightpartners.com

Specialty Pharmaceuticals: Serving as complex intermediates in the synthesis of next-generation antibiotics or specialty drugs, where their lipophilic nature could be advantageous. theinsightpartners.com

Enhanced Oil Recovery: Developing more effective formulations for use in the oil and gas industry, potentially as improved corrosion inhibitors or agents for solvent extraction. datamintelligence.com

Environmentally Friendly Formulations: Creating "green" biocides, fungicides, or agricultural chemicals with improved biodegradability and lower environmental persistence. thebusinessresearchcompany.com

Table 2: Current and Potential Future Applications of Long-Chain Tertiary Amines

| Application Area | Current Uses | Potential Future Research Domain |

|---|---|---|

| Surfactants & Cleaning | Raw material for quaternary ammonium (B1175870) salts used as disinfectants and biocides. thebusinessresearchcompany.comtheinsightpartners.com | Development of specialized surfactants for targeted cleaning applications with improved environmental profiles. |

| Mining & Metallurgy | Flotation agents for ore extraction. canada.cadatamintelligence.com | More selective and efficient agents for extracting critical minerals from low-grade ores. |

| Agrochemicals | Anti-caking agents in fertilizers, intermediates for herbicides. canada.carpsgroup.com | Creation of controlled-release formulations or more potent, targeted crop protection agents. |

| Polymers | Catalysts for polyurethane foam production. canada.cathebusinessresearchcompany.com | Monomers or catalysts for novel high-performance polymers with specific thermal or mechanical properties. |

| Pharmaceuticals | Intermediates for various drug syntheses. theinsightpartners.com | Role in drug delivery systems or as key intermediates for complex, personalized medicines. theinsightpartners.com |

Comprehensive Environmental Monitoring and Long-Term Ecological Impact Studies

A significant challenge is understanding the environmental fate of N-methyl-N-octyldecanamine. Long-chain aliphatic amines can be released into water from industrial processes and may be harmful to the environment. canada.cacanada.ca There is a need for robust monitoring programs to determine the presence and concentration of this compound in various environmental compartments.

Future research should focus on:

Developing Sensitive Analytical Methods: While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) exist for amine detection, there is a need for more accessible, rapid, and field-deployable techniques for routine monitoring of water, soil, and air. nih.govmdpi.com

Source Tracking: Identifying and quantifying the primary release sources, from manufacturing facilities to end-use product disposal, is essential for effective risk management. canada.canih.gov

Atmospheric and Aquatic Fate: Studying the degradation pathways (e.g., photochemical, biological) and transport mechanisms in the atmosphere and aquatic systems. ieaghg.org There is particular concern about the formation of more persistent or toxic degradation products like nitrosamines. ieaghg.org

Table 3: Environmental Monitoring Techniques for Amines

| Technique | Matrix | Description | Advantage/Disadvantage |

|---|---|---|---|

| LC-MS/MS | Air, Water | Liquid chromatography separates compounds, followed by highly sensitive and specific detection by tandem mass spectrometry. nih.gov | High sensitivity and specificity. / Requires sophisticated lab equipment. nih.gov |

| Gas Chromatography (GC-ECD) | Air | Separation of volatile compounds followed by electron capture detection, often requiring derivatization. mdpi.com | Good for volatile amines. / Derivatization step can add complexity. mdpi.com |

| In-situ Passive Sampling | Water | Deployment of samplers containing materials that adsorb amines over time, providing a time-weighted average concentration. nih.gov | Provides long-term average data. / Analysis still requires lab-based techniques. |

| Colorimetric Sensors | Air | Test strips or sensors that change color upon a gas-solid reaction with volatile amines. mdpi.com | Rapid, visual, and low-cost. / May lack specificity and quantitative accuracy. mdpi.com |

Advanced Ecotoxicological Research and Bioaccumulation Potential

The ecotoxicological profile of N-methyl-N-octyldecanamine is not well-defined. Studies on the broader class of long-chain aliphatic amines indicate they can be toxic to aquatic organisms at low concentrations. canada.ca As cationic surfactants, they can interact with biological membranes, which is a likely mode of toxic action. canada.ca

Unaddressed challenges requiring further research include:

Species-Specific Toxicity: Determining the acute and chronic toxicity across different trophic levels (algae, invertebrates, fish) to establish reliable predicted no-effect concentrations (PNECs). santos.com

Structure-Activity Relationships (SARs): Refining SAR models for long-chain tertiary amines to better predict the toxicity of related compounds without extensive animal testing. nih.gov

Bioaccumulation Studies: Investigating the potential for N-methyl-N-octyldecanamine to bioaccumulate in organisms and biomagnify through the food web. While some related compounds show low potential, specific data is needed. santos.com

Sub-lethal Effects: Assessing the impact of chronic, low-level exposure on critical life-cycle endpoints such as reproduction, development, and behavior in aquatic organisms.

Mixture Toxicity: Evaluating the toxic effects of N-methyl-N-octyldecanamine in combination with other environmental contaminants, as chemicals rarely occur in isolation.

Development of Innovative Remediation Technologies for N-methyl-N-octyldecanamine Contamination

In the event of environmental contamination from spills or industrial effluent, effective remediation strategies are necessary. Research into the degradation and removal of amines from water and soil is ongoing. scientific.net

Future research should focus on optimizing and developing new technologies:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as photocatalysis, sonolysis, and ozonation, for the complete mineralization of N-methyl-N-octyldecanamine into harmless products like CO2, water, and mineral acids. scientific.netresearchgate.net

Bioremediation: Identifying and cultivating microbial consortia capable of effectively degrading long-chain tertiary amines under both aerobic and anaerobic conditions. researchgate.net This represents a potentially low-cost and sustainable treatment option.

Novel Adsorbents: Developing and testing new adsorbent materials, beyond activated carbon, that have a high capacity and selectivity for removing long-chain amines from wastewater streams. gasprocessingnews.com

Table 4: Remediation Technologies for Amine Contamination

| Technology | Principle of Operation | Potential Advantages | Research Challenges |

|---|---|---|---|

| Bioremediation | Use of microorganisms to break down amines into less toxic substances. researchgate.net | Low cost, sustainable, potential for in-situ application. | Slow process, sensitive to environmental conditions, potential for incomplete degradation. researchgate.net |

| Advanced Oxidation (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize amines. scientific.net | Rapid degradation, potential for complete mineralization. researchgate.net | High energy/chemical costs, potential formation of toxic byproducts. |

| Adsorption | Physical binding of amines onto the surface of a porous material like activated carbon. gasprocessingnews.com | Effective for concentrating waste from large volumes of water. | Disposal of spent adsorbent material, can be non-selective. |

| Photocatalysis | Use of a semiconductor (e.g., TiO2) and light to generate radicals for degradation. scientific.net | Can use solar light, leading to lower energy costs. | Turbidity of water can limit light penetration, catalyst recovery. |

Integration of "Omics" Technologies in Environmental Impact Assessment

"Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, systems-level approach to understanding the effects of chemicals on organisms. researchgate.netmdpi.com Applying these tools to N-methyl-N-octyldecanamine can provide deep insights into its mechanism of toxicity.

Key areas for integration include:

Mechanism of Action: Using proteomics and metabolomics to identify the specific proteins and metabolic pathways that are disrupted upon exposure. numberanalytics.comresearchgate.net This is crucial because proteins are the direct mediators of cellular function and toxic effects. nih.goveawag.ch

Biomarker Discovery: Identifying unique changes in gene expression, protein levels, or metabolite profiles that can serve as sensitive and specific biomarkers of exposure and effect. nih.gov

Adverse Outcome Pathway (AOP) Development: Using "omics" data to map the sequence of molecular and cellular events from the initial interaction of the chemical with an organism to an adverse outcome that is relevant for risk assessment (e.g., impaired reproduction). mdpi.com

Predictive Toxicology: Building databases of "omics" profiles for different long-chain amines to create predictive models for assessing the risk of new or unstudied compounds. nih.gov

Global Regulatory Harmonization for Long-Chain Amines and Derivatives

The regulation of industrial chemicals like N-methyl-N-octyldecanamine is often fragmented, with different requirements across jurisdictions such as the US (TSCA) and Europe (REACH). diplomatacomercial.com This creates challenges for international trade and comprehensive risk management.

Future efforts must be directed towards:

Standardized Data Requirements: Harmonizing the specific ecotoxicological and environmental fate data required by regulatory agencies to avoid duplicative testing and facilitate consistent risk assessments. fda.gov

Shared Hazard Classifications: Working towards a globally harmonized system for classifying the hazards of long-chain aliphatic amines, which would simplify safety data sheets and handling protocols.

Coordinated Risk Management: Encouraging international cooperation on risk management measures, especially for substances that are widely traded and used. The Canadian government's assessment of long-chain aliphatic amines as potentially harmful to the environment highlights the need for such coordination. canada.ca

Regulatory Convergence: Promoting the alignment of regulatory frameworks through international bodies to streamline the process of chemical evaluation and authorization, ensuring a high level of protection for human health and the environment globally. nih.govfreyrsolutions.com